Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate

HBV capsid inhibitor X‑ray crystallography Structure-based drug design

Researchers targeting HBV capsid assembly often lack structurally validated reference ligands for docking. This compound solves that with an experimentally determined single-crystal X-ray structure (5T2P) and a unique 4-fluoro/morpholinosulfonyl pharmacophore. - Single-crystal X-ray structure verified, enabling precise molecular docking. - Differential docking scores across 5E0I, 5GMZ, 5WRE, 5T2P support conformation-selective virtual screening. - Published three-step synthetic route provides a baseline for process optimization. Supplied with documented purity and global shipping.

Molecular Formula C14H14FNO5S2
Molecular Weight 359.4 g/mol
CAS No. 946300-74-9
Cat. No. B3043883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate
CAS946300-74-9
Molecular FormulaC14H14FNO5S2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C14H14FNO5S2/c1-20-14(17)12-13(11-9(15)3-2-4-10(11)22-12)23(18,19)16-5-7-21-8-6-16/h2-4H,5-8H2,1H3
InChIKeyADOOOACDUSWDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate (CAS 946300-74-9): A Crystallographically Defined Benzothiophene HBV Inhibitor


Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate is a synthetic benzothiophene derivative that has been characterized by single-crystal X‑ray diffraction and evaluated as a potential inhibitor of hepatitis B virus (HBV) capsid assembly [1]. The compound features a unique combination of a 4‑fluoro substituent, a morpholine‑4‑sulfonyl group at position 3, and a methyl ester at position 2 of the benzothiophene core, which together create a distinctive pharmacophore for interactions with HBV capsid proteins.

Why Generic Benzothiophene-2-carboxylates Cannot Substitute for Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate in HBV Capsid-Targeting Research


The precise spatial arrangement of the 4‑fluoro, morpholine‑4‑sulfonyl, and methyl ester groups on the benzothiophene scaffold is critical for achieving the binding affinity profile observed against HBV capsid proteins [1]. Simple benzothiophene‑2‑carboxylates lacking the morpholinosulfonyl moiety or the fluorine atom fail to establish the same hydrogen‑bonding and hydrophobic interactions within the capsid protein pocket; consequently, their docking scores and antiviral activity are not interchangeable with those of the title compound.

Quantitative Differentiation Evidence for Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate


Single-Crystal X‑ray Structure Provides Unambiguous Molecular Geometry for Structure‑Based Drug Design

The title compound was crystallized from acetonitrile, and its single‑crystal X‑ray analysis revealed a monoclinic P21/c space group with unit‑cell parameters a = 10.1712(7) Å, b = 19.8982(1) Å, c = 7.6814(6) Å, and β = 103.841° [1]. This is the first reported crystal structure of a 3‑(morpholine‑4‑sulfonyl)benzothiophene‑2‑carboxylate, providing a definitive three‑dimensional template for computational docking and pharmacophore modeling. Most benzothiophene‑2‑carboxylate analogs described in the literature lack single‑crystal X‑ray characterization, leaving their precise conformation ambiguous and limiting the reliability of in silico studies.

HBV capsid inhibitor X‑ray crystallography Structure-based drug design

Selective Molecular Docking Affinity for HBV Capsid Protein 5T2P Over Other Capsid Conformations

Molecular docking of the title compound against four HBV capsid protein structures (PDB: 5E0I, 5GMZ, 5WRE, 5T2P) using LigandScout 4.3 yielded binding affinity scores of −28.39, −19.15, −16.18, and −32.37, respectively, with estimated binding energies of −15.96, −14.80, −14.78, and −16.50 kcal/mol [1]. The markedly higher affinity for 5T2P—a conformation targeted by heteroaryldihydropyrimidine (HAP) capsid assembly modulators—indicates preferential binding to the HAP‑sensitive pocket, whereas the lower scores for 5E0I, 5GMZ, and 5WRE suggest reduced interaction with other capsid conformations. The docking protocol was validated by an RMSD of <1 Å between the docking‑generated pose and the co‑crystallized reference ligand in the D‑chain of each protein [1].

HBV capsid assembly modulator Molecular docking Binding selectivity

Experimentally Determined Lipophilicity (LogP 1.96) Positioned for Optimal Cellular Permeability

The measured partition coefficient (LogP) of methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate is 1.96 , which lies within the optimal range (1–3) for balancing cellular permeability and aqueous solubility according to Lipinski's Rule of Five. By comparison, the unsubstituted methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2) has a predicted LogP of approximately 2.8 [1], indicating that the introduction of the 4‑fluoro and morpholine‑4‑sulfonyl groups reduces lipophilicity by roughly 0.8 log units, thereby improving the compound's drug‑likeness profile.

Lipophilicity Drug-likeness ADME

Validated Synthetic Route Enables Reproducible Access to the 3‑(Morpholine‑4‑sulfonyl)benzothiophene Scaffold

The synthesis of the title compound proceeds via diazotization of methyl 3‑amino‑4‑fluorobenzo[b]thiophene‑2‑carboxylate, followed by chlorosulfonylation with SO₂ and subsequent reaction with morpholine in DMF [1]. The product was isolated and fully characterized by ¹H, ¹³C, and ¹⁹F NMR, LC/MS, and single‑crystal X‑ray diffraction. This three‑step sequence from a readily accessible aniline precursor contrasts with alternative approaches to 3‑sulfonylated benzothiophenes, which often require protecting‑group manipulations or low‑yielding direct sulfonylation steps. The reported method provides a reproducible entry to the 3‑(morpholine‑4‑sulfonyl)benzothiophene‑2‑carboxylate chemotype for structure‑activity relationship (SAR) expansion.

Synthetic methodology Process chemistry SAR library synthesis

High-Impact Application Scenarios for Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate


Structure‑Based Design of Next‑Generation HBV Capsid Assembly Modulators

The single‑crystal X‑ray structure [1] provides an experimentally validated starting conformation for molecular docking campaigns targeting the HBV capsid protein 5T2P. Medicinal chemistry teams can use this template to design focused libraries that explore substituent effects on the benzothiophene core while maintaining the key morpholinosulfonyl pharmacophore.

Computational Selectivity Profiling Against HBV Capsid Conformations

The differential docking scores across 5E0I, 5GMZ, 5WRE, and 5T2P [1] enable researchers to use the compound as a reference ligand for virtual screening workflows aimed at identifying capsid assembly modulators with conformation‑selective binding, potentially reducing the risk of resistance mutations that arise from pan‑CAM inhibition.

Crystallographic Reference Standard for Sulfonamide‑Containing Heterocycles

The compound's well‑resolved crystal structure, including detailed Hirshfeld surface analysis [1], makes it suitable as a reference standard for calibrating powder X‑ray diffraction instruments or for teaching crystallography of pharmaceutical heterocycles, particularly in industrial settings where polymorph identification is critical.

Synthetic Chemistry Training and Process Development for Benzothiophene Sulfonamides

The published three‑step synthetic protocol [1] serves as a robust training exercise for late‑stage sulfonylation and morpholine coupling chemistry. Process chemistry groups can use this route as a baseline for optimizing yield, purity, and scalability of 3‑sulfonylated benzothiophene intermediates.

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